Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-
CAS No.: 1136244-36-4
Cat. No.: VC8049532
Molecular Formula: C12H14BrN3O
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1136244-36-4 |
|---|---|
| Molecular Formula | C12H14BrN3O |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | 2-[(6-bromoquinazolin-4-yl)-ethylamino]ethanol |
| Standard InChI | InChI=1S/C12H14BrN3O/c1-2-16(5-6-17)12-10-7-9(13)3-4-11(10)14-8-15-12/h3-4,7-8,17H,2,5-6H2,1H3 |
| Standard InChI Key | QNKUGGJNLLCXJE-UHFFFAOYSA-N |
| SMILES | CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br |
| Canonical SMILES | CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline backbone, a bicyclic aromatic system comprising a benzene ring fused to a pyrimidine ring. Substitutions include:
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Bromine at position 6, which enhances electrophilicity and influences binding interactions .
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An ethylaminoethanol group at position 4, contributing polarity and potential hydrogen-bonding capabilities .
The molecular formula is C₁₂H₁₅BrN₄O, with a molecular weight of 327.19 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1136244-36-4 |
| IUPAC Name | 2-[(6-Bromo-4-quinazolinyl)ethylamino]ethanol |
| Molecular Formula | C₁₂H₁₅BrN₄O |
| Molecular Weight | 327.19 g/mol |
| SMILES | C1=NC2=CC(=C(C=C2N=C1N(CCO)CC)Br |
Physicochemical Characteristics
While experimental data for this specific compound are sparse, inferences can be drawn from structurally related quinazolines:
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Solubility: Bromine’s electron-withdrawing effect and the ethanolamine side chain likely enhance water solubility compared to unsubstituted quinazolines. Analogous compounds exhibit solubilities of 0.03–0.05 mg/mL in aqueous buffers .
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LogP: Predicted logP values for similar brominated quinazolines range from 2.8–3.3, indicating moderate lipophilicity .
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Stability: The aromatic bromine may confer stability against metabolic degradation, though hydrolytic susceptibility at the ethylaminoethanol linkage warrants investigation .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- likely involves functionalization of a preformed quinazoline core. A plausible pathway, adapted from methods for analogous bromoquinazolines , proceeds as follows:
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Quinazoline Bromination:
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Nucleophilic Substitution:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, CH₃CN, 25°C, 12h | 85% |
| Amination | Ethanolamine, K₂CO₃, DMF, 80°C | 72% |
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
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Characterization:
Biological Activity and Mechanisms
Antibacterial and Antiviral Activity
Brominated heterocycles often exhibit broad-spectrum antimicrobial effects. For example, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate shows inhibitory activity against Staphylococcus aureus (MIC = 8 μg/mL) . Similar modes of action (e.g., DNA gyrase inhibition) may apply to this quinazoline derivative.
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
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GI Absorption: High permeability predicted due to moderate logP and hydrogen-bonding capacity .
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Blood-Brain Barrier: Likely limited penetration (logBB < -1), as seen in related quinazolines .
Metabolism and Excretion
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Hepatic Metabolism: Expected oxidation via CYP450 isoforms (e.g., CYP2C19, CYP3A4) .
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Excretion: Renal clearance predominates, with <10% fecal excretion .
Toxicity Considerations
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Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models (estimated from analogs) .
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Genotoxicity: Negative in Ames tests for brominated quinazolines .
Applications in Drug Development
Targeted Therapy Candidates
The ethylaminoethanol side chain provides a handle for conjugating targeting moieties (e.g., folate, peptides), enabling tumor-specific delivery .
Combination Therapies
Synergy with platinum-based chemotherapeutics (e.g., cisplatin) has been observed in analogous compounds, reducing IC₅₀ values by 40–60% .
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